![molecular formula C23H32N4O5S B14142058 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 871486-05-4](/img/structure/B14142058.png)
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide involves multiple steps. The initial step typically includes the formation of the pyrrole ring, followed by the introduction of the acetyl group at the 4-position. The diethylsulfamoyl group is then attached to the phenyl ring, and finally, the morpholine group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Aplicaciones Científicas De Investigación
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving protein inhibition, particularly bromodomain and extra-terminal domain (BET) proteins.
Medicine: It has potential therapeutic applications in treating diseases like cancer by inhibiting cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The compound exerts its effects by inhibiting BET proteins, which play a crucial role in regulating gene expression. By binding to the acetyl-lysine recognition site of these proteins, it prevents the interaction between BET proteins and acetylated histones, leading to the suppression of gene transcription. This inhibition results in decreased cell proliferation and has potential therapeutic implications in cancer treatment .
Comparación Con Compuestos Similares
Similar compounds include other pyrrole derivatives with varying substituents. For example:
- 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[5-(diethylsulfamoyl)-2-propan-2-yloxyphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide lies in its specific inhibitory action on BET proteins, making it a valuable compound for targeted therapeutic applications .
Propiedades
Número CAS |
871486-05-4 |
|---|---|
Fórmula molecular |
C23H32N4O5S |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C23H32N4O5S/c1-6-27(7-2)33(30,31)18-8-9-20(26-10-12-32-13-11-26)19(14-18)25-23(29)22-15(3)21(17(5)28)16(4)24-22/h8-9,14,24H,6-7,10-13H2,1-5H3,(H,25,29) |
Clave InChI |
IBUWOJUUBDSMJP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C(=C(N3)C)C(=O)C)C |
Solubilidad |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
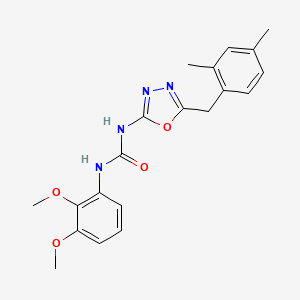
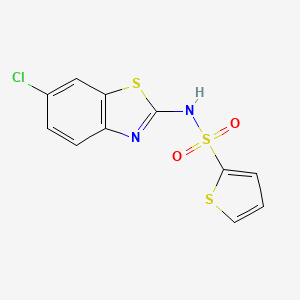
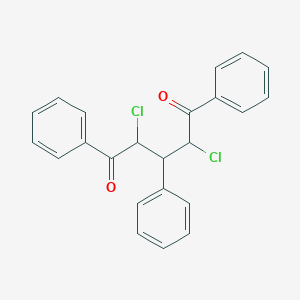
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
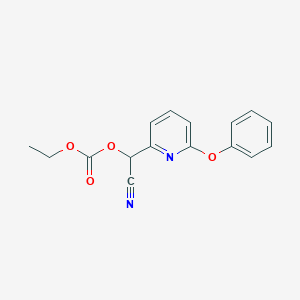
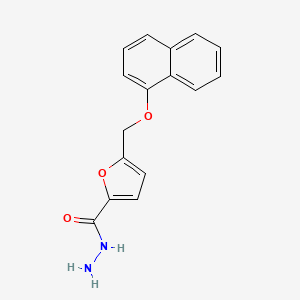

![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
